molecular formula C12H16N6O B2595402 4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]piperidine CAS No. 1707399-31-2

4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]piperidine

Cat. No.: B2595402
CAS No.: 1707399-31-2
M. Wt: 260.301
InChI Key: HFJDSGDRIOBAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]piperidine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]piperidine typically involves multiple steps, starting with the preparation of the cyclopropyl-1,2,4-oxadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The triazole ring is then introduced via a click chemistry reaction, which is known for its efficiency and high yield. Finally, the piperidine ring is incorporated through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and click chemistry steps, as well as the development of robust purification methods to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
  • 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Uniqueness

4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]piperidine stands out due to its combination of the oxadiazole, triazole, and piperidine rings, which confer unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

IUPAC Name

3-cyclopropyl-5-(1-piperidin-4-yltriazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O/c1-2-8(1)11-14-12(19-16-11)10-7-18(17-15-10)9-3-5-13-6-4-9/h7-9,13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJDSGDRIOBAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CN(N=N3)C4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.